molecular formula C6H9ClF3N3 B2938981 1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-amine hydrochloride CAS No. 1431966-14-1

1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-amine hydrochloride

Cat. No.: B2938981
CAS No.: 1431966-14-1
M. Wt: 215.6
InChI Key: LTUNBXDMXCWAKD-UHFFFAOYSA-N
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Description

1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-amine hydrochloride is a chemical compound with the molecular formula C6H9ClF3N3. It is a heterocyclic compound that contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring attached to a trifluoropropyl group. The trifluoropropyl group consists of a three-carbon chain with three fluorine atoms attached to the terminal carbon .

Scientific Research Applications

Synthesis and Biological Activity

The scientific research applications of 1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-amine hydrochloride include its use in synthesizing various heterocyclic compounds with potential biological activities. For instance, it has been involved in the synthesis of 4-amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines, identified as CGRP receptor antagonists, showcasing its relevance in developing new therapeutic agents (F. Lim, A. Dolzhenko, & A. Dolzhenko, 2014).

Chemical Characterization and Antibacterial Activity

Further research emphasizes its chemical characterization and exploration of pharmacophoric sites through the synthesis of pyrazole derivatives. These efforts have led to the identification of antitumor, antifungal, and antibacterial sites, highlighting the compound's utility in drug discovery and the design of novel antimicrobial agents (A. Titi, M. Messali, Bakhet A Alqurashy, et al., 2020).

Fluorescent Property Evaluation

Additionally, this compound has been used in the synthesis of 1,3,5-triaryl-2-pyrazolines, which exhibit fluorescence properties in the blue region of the visible spectrum. This suggests potential applications in the development of fluorescent materials or probes for biological imaging (A. Hasan, Asghar Abbas, & M. Akhtar, 2011).

Influence on Self-Organization Processes

The compound's utility extends to the field of coordination chemistry, where its derivatives have been studied for their ability to influence the self-organization processes of Cu2+ complexes. These studies provide valuable insights into the design of metal-organic frameworks and other supramolecular structures (Alberto Lopera, A. Gil-Martínez, J. Pitarch-Jarque, et al., 2020).

Properties

IUPAC Name

1-(3,3,3-trifluoropropyl)pyrazol-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N3.ClH/c7-6(8,9)1-2-12-4-5(10)3-11-12;/h3-4H,1-2,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUNBXDMXCWAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCC(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431966-14-1
Record name 1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine hydrochloride
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